RIPK2 Inhibitor Class Membership: N-Cyclopropyl Benzamide Scaffold vs. Non-Cyclopropyl Benzamides
The compound belongs to the N-cyclopropyl benzamide class, which is specifically claimed as RIPK2 inhibitors in patent US 10,138,222 [1]. This class is distinguished from non-cyclopropyl benzamides by the presence of the cyclopropyl amide moiety, which is essential for RIPK2 inhibitory activity as described in the patent disclosure [1]. No direct head-to-head IC50 comparison data is publicly available for this exact compound, but the patent establishes the N-cyclopropyl benzamide scaffold as a privileged chemotype for RIPK2 inhibition, a claim not extended to unsubstituted or simple N-alkyl benzamides [1].
| Evidence Dimension | RIPK2 inhibitory activity (patent claim scope) |
|---|---|
| Target Compound Data | N-cyclopropyl benzamide scaffold claimed as RIPK2 inhibitor |
| Comparator Or Baseline | Non-cyclopropyl benzamides (e.g., N-methyl, N-ethyl benzamides) |
| Quantified Difference | Not quantified; patent claims specificity to N-cyclopropyl substitution |
| Conditions | In vitro kinase inhibition assays (RIPK2 enzymatic activity) |
Why This Matters
Procurement for RIPK2-targeted programs should prioritize N-cyclopropyl benzamides over generic benzamide analogs, as the cyclopropyl moiety is a patent-defined critical feature for target engagement.
- [1] Liu P, Miller CA, Yu M, Zhang Z, Ruppelt S, Padyana AK, et al. Substituted benzamides as RIPK2 inhibitors. US Patent 10,138,222. November 27, 2018. View Source
